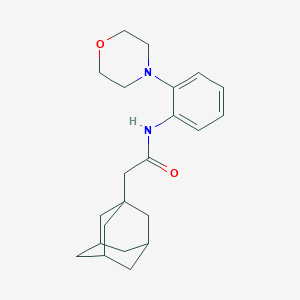![molecular formula C17H12ClN5O2S B244553 2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
TAK-915 selectively activates the α2/α3 subunits of the GABAA receptor, leading to an increase in GABAergic neurotransmission. This results in anxiolytic and sedative effects, as well as analgesic effects in animal models of chronic pain.
Biochemical and Physiological Effects:
TAK-915 has been shown to have anxiolytic and sedative effects, as well as analgesic effects in animal models of chronic pain. TAK-915 has also been shown to improve depressive-like behaviors in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAK-915 in lab experiments is its selectivity for the α2/α3 subunits of the GABAA receptor, which allows for more precise manipulation of GABAergic neurotransmission. However, a limitation of using TAK-915 in lab experiments is its limited solubility in water, which may affect its bioavailability and make it difficult to administer.
Direcciones Futuras
For research on TAK-915 include further studies on its mechanism of action, as well as its potential use in treating anxiety, mood disorders, and chronic pain in humans. Additionally, studies on the pharmacokinetics and pharmacodynamics of TAK-915 may provide valuable information for its clinical development.
Métodos De Síntesis
The synthesis of TAK-915 involves the reaction of 4-chlorophenol with 3-(1H-1,2,4-triazol-3-yl)aniline to form 2-(4-chlorophenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide. This intermediate is then reacted with thiosemicarbazide to form the final product, 2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
TAK-915 has been studied for its potential applications in various fields, including neuroscience, psychiatry, and pain management. In neuroscience, TAK-915 has been studied for its effects on the GABAergic system, which plays a crucial role in regulating neuronal excitability. TAK-915 has been shown to enhance GABAergic neurotransmission by selectively activating the α2/α3 subunits of the GABAA receptor, leading to anxiolytic and sedative effects.
In psychiatry, TAK-915 has been studied for its potential use in treating anxiety and mood disorders. TAK-915 has been shown to have anxiolytic effects in animal models of anxiety and to improve depressive-like behaviors in animal models of depression.
In pain management, TAK-915 has been studied for its potential use in treating chronic pain. TAK-915 has been shown to have analgesic effects in animal models of chronic pain, suggesting that it may be a promising therapeutic agent for the treatment of chronic pain.
Propiedades
Fórmula molecular |
C17H12ClN5O2S |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClN5O2S/c18-12-4-6-14(7-5-12)25-9-15(24)20-13-3-1-2-11(8-13)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
Clave InChI |
UVJZGQNTVQHZNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3 |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)


![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)